(R)-4-(1-Aminobutyl)-2-methoxyphenol
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Overview
Description
®-4-(1-Aminobutyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic group, an amino group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobutyl)-2-methoxyphenol typically involves the use of chiral auxiliaries or catalysts to ensure the desired enantiomer is obtained. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the amine group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of ®-4-(1-Aminobutyl)-2-methoxyphenol may involve large-scale synthesis using similar chiral auxiliaries or asymmetric catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminobutyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
®-4-(1-Aminobutyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminobutyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding, while the amino group can form ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminobutyl)benzonitrile
- ®-(2-(1-Aminobutyl)phenyl)methanol
Uniqueness
®-4-(1-Aminobutyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct biological activities.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,9,13H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
JYXFIPMZYALXGM-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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